2-{[(Pentan-2-yl)amino]methyl}phenol
Description
Contextual Significance of Aminomethylphenol Derivatives in Chemical Research
Aminomethylphenol derivatives are a class of organic compounds characterized by a phenol (B47542) ring substituted with an aminomethyl group. This structural motif imparts a range of chemical and biological properties that make them valuable in various areas of research. The presence of both a hydroxyl (-OH) and an amino (-NH-) group allows for a variety of chemical modifications, making them versatile building blocks in organic synthesis.
These derivatives are known to exhibit a spectrum of biological activities, including antioxidant and anti-inflammatory properties. For instance, the compound 2-(Aminomethyl)phenol has been studied for its ability to act as a scavenger of free radicals and reduce oxidative stress, which is implicated in conditions like atherosclerosis and atrial fibrillation medchemexpress.com. The versatility of aminomethylphenols also extends to their use as ligands in coordination chemistry and as precursors in the synthesis of more complex molecules.
Scope and Relevance of Academic Research on 2-{[(Pentan-2-yl)amino]methyl}phenol
Direct academic research focused exclusively on this compound is not extensively documented in publicly available literature. However, its structural similarity to other well-studied aminomethylphenol derivatives suggests its relevance in similar research areas. The "pentan-2-yl" substituent introduces a chiral center and increases the lipophilicity of the molecule compared to simpler derivatives, which could influence its biological activity and chemical reactivity.
Research on analogous compounds, such as 2-[(Adamantan-1-yl-amino)-methyl]phenol, has explored their structural properties and intermolecular interactions, revealing the formation of intramolecular hydrogen bonds nih.gov. This highlights the academic interest in understanding the fundamental chemistry of these compounds. The synthesis and characterization of such derivatives are often the focus of initial research, laying the groundwork for potential applications.
Overview of Key Research Domains Investigated for this Chemical Compound
While specific studies on this compound are limited, the broader class of aminomethylphenol derivatives has been investigated in several key domains:
Medicinal Chemistry: Many aminomethylphenol derivatives are explored for their potential therapeutic applications. Their antioxidant properties make them candidates for studying diseases associated with oxidative stress medchemexpress.com.
Organic Synthesis: These compounds serve as versatile intermediates in the synthesis of more complex molecules and ligands. The reactivity of the amino and hydroxyl groups allows for a wide range of chemical transformations.
Coordination Chemistry: The ability of aminomethylphenols to act as ligands for metal ions is another area of investigation. The resulting metal complexes can have interesting catalytic or material properties.
The research into this compound would likely follow these established avenues, with a focus on how the specific pentan-2-yl group modifies the properties and potential applications of the aminomethylphenol scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-[(pentan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-6-10(2)13-9-11-7-4-5-8-12(11)14/h4-5,7-8,10,13-14H,3,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVBQMQQUIVLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Pentan 2 Yl Amino Methyl Phenol
Direct Synthetic Approaches to 2-{[(Pentan-2-yl)amino]methyl}phenol
The direct synthesis of this compound is most prominently achieved through reactions that assemble the molecule from its fundamental building blocks in a single, efficient step. These methods are valued for their atom economy and straightforward execution.
Mannich Reaction Protocols for Aminomethylphenol Synthesis
The Mannich reaction is a cornerstone in the synthesis of β-amino-carbonyl compounds and their derivatives, including aminomethylphenols. wikipedia.orgorganic-chemistry.org This three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. adichemistry.com For the specific synthesis of this compound, the classical Mannich reaction involves the condensation of phenol (B47542), formaldehyde, and pentan-2-amine.
The reaction mechanism initiates with the formation of an electrophilic iminium ion from the reaction between pentan-2-amine and formaldehyde. wikipedia.orgadichemistry.com Phenol, which is activated towards electrophilic substitution at the ortho position due to the hydroxyl group, then acts as the nucleophile, attacking the iminium ion to form the final product. adichemistry.com This process is typically conducted under acidic conditions to facilitate both iminium ion formation and the enolization of the carbonyl component, though in the case of highly reactive nucleophiles like phenol, the reaction can proceed under various conditions. wikipedia.orgadichemistry.com
Table 1: Reactants for Mannich Synthesis of this compound
| Role | Compound |
|---|---|
| Nucleophile | Phenol |
| Carbonyl Source | Formaldehyde |
This one-pot synthesis is a highly convergent and efficient method for assembling the target molecule from readily available starting materials. The Mannich base products are themselves valuable synthetic intermediates for further chemical transformations. thermofisher.com
Catalyst-Free and Green Chemistry Synthetic Routes
In line with the principles of green chemistry, recent advancements in organic synthesis have focused on minimizing or eliminating the need for catalysts and hazardous solvents. Several protocols for aminomethylphenol synthesis have been developed that operate under catalyst-free conditions. ingentaconnect.comnih.gov These reactions often rely on the intrinsic reactivity of the substrates, sometimes facilitated by elevated temperatures or the use of environmentally benign solvents like water or ethanol (B145695). nih.govsemanticscholar.org
For the synthesis of this compound, a catalyst-free Mannich reaction could be envisioned by heating a mixture of phenol, aqueous formaldehyde, and pentan-2-amine, potentially in a solvent like ethanol or even under solvent-free conditions. semanticscholar.org Such approaches offer significant advantages by simplifying the reaction workup, reducing chemical waste, and avoiding the economic and environmental costs associated with catalysts. ingentaconnect.comnih.govnih.gov The avoidance of toxic organic solvents and any additives makes these protocols clean, easy to operate, and often results in high to excellent yields. ingentaconnect.comnih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. epfl.chnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity. frontiersin.org
The synthesis of this compound via the Mannich reaction is a classic example of a three-component reaction (3CR). organic-chemistry.orgnih.gov
Table 2: Components in the Multicomponent Synthesis
| Component 1 | Component 2 | Component 3 | Product |
|---|
By combining all three starting materials in a single pot, the reaction avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. nih.gov The convergence and step-economy of MCRs make them a powerful tool in both academic and industrial settings for the synthesis of valuable organic compounds. nih.gov
Advanced Synthetic Methodologies for Derivatives and Analogues
Beyond the direct synthesis of the parent compound, advanced methodologies allow for the creation of more complex derivatives and chiral variants, opening avenues for fine-tuning molecular properties.
Petasis Borono-Mannich Reaction Applications
The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org This reaction is particularly useful for synthesizing derivatives and analogues of this compound where the methylene (B1212753) bridge is substituted.
In a typical application to generate an analogue, salicylaldehyde (B1680747) (acting as the phenol and carbonyl source), pentan-2-amine, and a vinyl- or aryl-boronic acid would be combined. nih.govmdpi.com The reaction proceeds through the formation of a carbinolamine intermediate, followed by condensation with the boronic acid. mdpi.com The key step involves the intramolecular transfer of the organic group from the boron atom to the iminium ion carbon. organic-chemistry.org
For instance, reacting salicylaldehyde, pentan-2-amine, and vinylboronic acid would yield a derivative with a vinyl group attached to the carbon atom between the phenol ring and the nitrogen. This method provides access to a wide range of α-substituted aminophenols, which are not accessible through the classical Mannich reaction. semanticscholar.org The PBM reaction often proceeds under mild, catalyst-free conditions and tolerates a broad range of functional groups. ingentaconnect.comnih.govnih.gov
Stereoselective and Asymmetric Synthesis Approaches for Chiral Variants
The target compound, this compound, is a chiral molecule due to the stereocenter in the pentan-2-yl group. The direct synthesis via the Mannich reaction using racemic pentan-2-amine will result in a racemic mixture of the final product. However, employing an enantiomerically pure starting material, such as (R)-pentan-2-amine or (S)-pentan-2-amine, provides a straightforward method for obtaining the corresponding enantiomerically pure product.
For the synthesis of more complex chiral analogues, particularly those generated via the Petasis reaction where a new stereocenter is formed at the benzylic carbon, asymmetric synthesis strategies are crucial. semanticscholar.org Stereoselective synthesis of such amino alcohols can be achieved through several approaches: diva-portal.org
Use of Chiral Auxiliaries: A chiral amine or aldehyde can be used to direct the stereochemical outcome of the reaction. wikipedia.org
Chiral Catalysts: The use of chiral catalysts, such as chiral biphenols (e.g., BINOL) or thiourea-based catalysts, can induce enantioselectivity in the formation of the new stereocenter. mdpi.com
These asymmetric methods are essential for producing specific stereoisomers, which is of paramount importance in fields where molecular geometry dictates biological activity or material properties. mdpi.combeilstein-journals.org The development of highly diastereoselective and enantioselective reactions represents a significant goal in modern organic synthesis. semanticscholar.org
Functional Group Interconversion Strategies
Functional group interconversions are pivotal in the synthesis of derivatives of this compound, allowing for the strategic modification of its phenolic hydroxyl and secondary amine functionalities. These transformations enable the preparation of a diverse range of analogs with potentially altered biological activities or material properties.
One common strategy involves the conversion of the phenolic hydroxyl group into other functionalities. For instance, etherification can be achieved by treating the phenol with an alkyl halide in the presence of a base. The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of substituents. Another key transformation is the conversion of the hydroxyl group to a leaving group, such as a tosylate or mesylate, which can then be displaced by a wide range of nucleophiles to introduce new functional groups.
The secondary amine in the aminomethyl moiety is also a versatile handle for functional group interconversion. It can be acylated using acid chlorides or anhydrides to form amides. Furthermore, the amine can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride, to introduce more complex substituents on the nitrogen atom.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Phenolic Hydroxyl | Alkyl halide, Base (e.g., K2CO3) | Ether |
| Phenolic Hydroxyl | TsCl or MsCl, Pyridine (B92270) | Tosylate or Mesylate |
| Secondary Amine | Acid chloride or Anhydride | Amide |
| Secondary Amine | Aldehyde or Ketone, NaBH4 | Tertiary Amine |
Mechanistic Investigations of Synthetic Pathways
The primary synthetic route to this compound and related compounds is the Mannich reaction. This three-component condensation reaction involves phenol, formaldehyde, and a primary or secondary amine, in this case, pentan-2-amine.
The mechanism of the Mannich reaction commences with the formation of an Eschenmoser's salt precursor, an iminium ion, from the reaction of formaldehyde and pentan-2-amine. In the presence of an acid or base catalyst, the phenol exists in equilibrium with its more nucleophilic phenoxide form. The phenoxide ion then attacks the electrophilic carbon of the iminium ion. This electrophilic aromatic substitution occurs preferentially at the ortho position to the hydroxyl group due to its activating and ortho-directing effects. The final step involves protonation to yield the this compound product.
Kinetic studies of analogous Mannich reactions have shown that the rate-determining step is typically the attack of the aromatic ring on the iminium ion. The reaction rate is influenced by the nucleophilicity of the phenol, the electrophilicity of the iminium ion, and the reaction conditions such as pH and temperature.
Derivatization and Chemical Modification Studies
The structural features of this compound, namely the phenolic hydroxyl group, the aminomethyl moiety, and the pentan-2-yl chain, offer multiple sites for chemical modification to explore structure-activity relationships.
The phenolic hydroxyl group is a prime site for derivatization. Etherification, as previously mentioned, is a common modification. For example, reaction with benzyl (B1604629) bromide in the presence of a base would yield the corresponding benzyl ether. Esterification is another key transformation, typically achieved by reacting the phenol with an acyl chloride or a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). These modifications can significantly alter the compound's lipophilicity and hydrogen bonding capacity.
| Reagent | Reaction Type | Product |
| Benzyl bromide, K2CO3 | Williamson Ether Synthesis | 2-({(Pentan-2-yl)amino]methyl}phenoxy)methyl)benzene |
| Acetyl chloride, Pyridine | Esterification | 2-{[(Pentan-2-yl)amino]methyl}phenyl acetate |
The secondary amine of the aminomethyl group provides a handle for various modifications. N-alkylation can be accomplished through reaction with alkyl halides. This reaction introduces a second alkyl group on the nitrogen, converting the secondary amine to a tertiary amine. As mentioned earlier, acylation to form amides is also a straightforward modification. These changes can impact the basicity and steric environment around the nitrogen atom.
| Reagent | Reaction Type | Product |
| Methyl iodide, K2CO3 | N-Alkylation | 2-{[Methyl(pentan-2-yl)amino]methyl}phenol |
| Benzoyl chloride, Et3N | N-Acylation | N-(2-Hydroxybenzyl)-N-(pentan-2-yl)benzamide |
While modifications on the pentan-2-yl chain are generally more complex to achieve post-synthesis, the synthesis can be initiated with substituted pentan-2-amines to introduce diversity at this position. For instance, using a hydroxylated pentan-2-amine in the initial Mannich reaction would result in a final product bearing a hydroxyl group on the pentyl chain. Such modifications can be used to fine-tune the steric bulk and polarity of this portion of the molecule.
| Starting Amine | Resulting Substituent on Pentyl Chain |
| 4-Aminopentan-2-ol | Hydroxyl group at C4 |
| 5-Aminopentan-2-one | Ketone at C5 |
Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Pentan 2 Yl Amino Methyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
High-Resolution NMR Techniques for Structural Elucidation
High-resolution 1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of 2-{[(Pentan-2-yl)amino]methyl}phenol. These techniques map the unique electronic environment of each proton and carbon atom, providing characteristic chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
The ¹H NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the phenol (B47542) ring, the phenolic hydroxyl proton, the benzylic methylene (B1212753) protons, the amine proton, and the aliphatic protons of the pentan-2-yl group.
The ¹³C NMR spectrum, often acquired with proton decoupling, reveals a single peak for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides information about their functional group identity (e.g., aromatic, aliphatic, oxygen-bearing).
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 | t | 1H | Ar-H |
| 7.08 | d | 1H | Ar-H |
| 6.85 | d | 1H | Ar-H |
| 6.79 | t | 1H | Ar-H |
| 3.90 | s | 2H | Ar-CH₂-N |
| 2.85 | m | 1H | N-CH-(CH₃) |
| 1.50 | m | 2H | -CH₂-CH₂CH₃ |
| 1.35 | m | 2H | -CH₂-CH₃ |
| 1.15 | d | 3H | N-CH-CH₃ |
| 0.90 | t | 3H | -CH₂-CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 157.0 | C-OH |
| 128.5 | Ar-CH |
| 128.0 | Ar-CH |
| 122.5 | Ar-C (ipso) |
| 119.0 | Ar-CH |
| 116.5 | Ar-CH |
| 55.0 | N-CH-(CH₃) |
| 52.0 | Ar-CH₂-N |
| 39.0 | -CH₂-CH₂CH₃ |
| 20.5 | N-CH-CH₃ |
| 19.5 | -CH₂-CH₃ |
| 14.0 | -CH₂-CH₃ |
Advanced 2D NMR Experiments for Connectivity Assignment
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by mapping atomic correlations. westmont.edu Techniques such as COSY, HSQC, and HMBC are instrumental in establishing the precise bonding framework of this compound. sdsu.eduscience.govyoutube.com
Correlation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between adjacent aromatic protons and throughout the spin systems of the pentan-2-yl side chain, confirming the aliphatic structure.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu HSQC is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at 3.90 ppm would correlate with the carbon signal at 52.0 ppm, assigning them to the benzylic methylene group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is arguably the most powerful tool for connecting different fragments of the molecule. Key HMBC correlations would link the benzylic methylene protons (δ ~3.90 ppm) to the aromatic carbons, and the protons on the pentan-2-yl group to the benzylic methylene carbon, thus confirming the linkage between the phenol ring and the amino side chain.
Table 3: Key Hypothetical HMBC Correlations for Structural Confirmation
| Proton (δ ppm) | Correlated Carbon(s) (δ ppm) | Bonds | Structural Information Confirmed |
| Ar-CH₂-N (3.90) | Ar-C (ipso, 122.5), Ar-CH (128.5) | ²J, ³J | Linkage of methylene bridge to the phenol ring at position 2. |
| N-CH (2.85) | Ar-CH₂-N (52.0), N-CH-CH₃ (20.5) | ²J, ²J | Connectivity of the pentyl group to the nitrogen and methylene bridge. |
| N-CH-CH₃ (1.15) | N-CH (55.0), -CH₂-CH₂CH₃ (39.0) | ²J, ³J | Structure of the pentan-2-yl group. |
Solid-State NMR Applications for Polymorphism Studies
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical property of chemical substances. researchgate.net Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs. nih.gov While solution NMR spectra of different polymorphs are identical once dissolved, ssNMR spectra, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between them.
Different crystal packing arrangements and molecular conformations in polymorphs lead to distinct local electronic environments for the carbon nuclei. researchgate.net These differences manifest as variations in ¹³C chemical shifts in the ssNMR spectrum. nih.gov Therefore, each polymorph of this compound would produce a unique ssNMR fingerprint. This technique allows for the unambiguous identification of different solid forms and can be used to quantify the composition of polymorphic mixtures. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound, confirming its elemental formula, and elucidating its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) Methodologies
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound (C₁₂H₁₉NO), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass. The compound is typically analyzed after protonation in the ion source, forming the pseudomolecular ion [M+H]⁺.
Table 4: Hypothetical High-Resolution Mass Spectrometry Data
| Ion Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |
| [C₁₂H₂₀NO]⁺ | 194.15394 | 194.15421 | 1.4 |
The excellent agreement between the calculated and measured mass provides strong evidence for the assigned elemental composition, C₁₂H₁₉NO.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). chemrxiv.org The resulting product ions are then analyzed to reveal information about the molecule's structure. nih.gov The fragmentation pattern is characteristic of the compound and can be used for structural confirmation.
The most probable fragmentation pathways for the protonated molecule involve cleavage at the most labile bonds. For this structure, key fragmentations would include:
Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is prone to cleavage. A common fragmentation pathway for such Mannich bases is the formation of a stable quinone methide ion, resulting from the loss of the pentylamine neutral molecule.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom within the pentyl group can lead to the formation of stable iminium ions.
Table 5: Hypothetical MS/MS Fragmentation Data for Precursor Ion m/z 194.15
| Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 121.06 | C₅H₁₃N (Pentylamine) | [C₇H₇O]⁺ (Hydroxybenzyl cation or quinone methide) |
| 107.05 | C₆H₁₅N | [C₆H₅OH]⁺ (Phenol radical cation) |
| 86.11 | C₈H₉O | [C₅H₁₂N]⁺ (Protonated pentyl-2-imine) |
| 71.09 | C₈H₉NO | [C₅H₁₁]⁺ (Pentyl cation) |
This fragmentation data provides a structural fingerprint, corroborating the connectivity established by NMR and confirming the identity of this compound.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the unambiguous identification of components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds. matec-conferences.org Due to the polarity and potential for hydrogen bonding of the phenolic hydroxyl and secondary amine groups, direct analysis of this compound can be challenging, potentially leading to poor peak shape and thermal degradation in the injector port. nih.gov To overcome this, derivatization is often employed to increase volatility and thermal stability. Common derivatization strategies for phenols and amines include silylation (e.g., with BSTFA) or acylation.
Once derivatized, the compound can be effectively separated on a nonpolar or medium-polarity capillary column. The mass spectrometer detector provides structural information based on the fragmentation pattern of the molecule under electron impact (EI) ionization. The expected fragmentation of the parent ion would involve characteristic cleavages, such as benzylic cleavage to form a stable tropylium-like ion, and loss of the pentyl side chain.
Table 1: Predicted GC-MS Fragmentation for Derivatized this compound
| Fragmentation Pathway | Predicted m/z of Fragment | Structural Origin |
|---|---|---|
| Benzylic C-C Cleavage | Variable (depends on derivative) | Cleavage between the methylene bridge and the aromatic ring. |
| Alpha-Cleavage (C-N bond) | Variable (depends on derivative) | Cleavage adjacent to the nitrogen atom, loss of the pentyl group. |
| Loss of Alkyl Group | [M-71]+ | Loss of the C5H11 (pentyl) radical. |
| McLafferty Rearrangement | Possible if derivative allows | Hydrogen rearrangement followed by neutral loss. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, eliminating the need for derivatization. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation. The compound, being basic due to the amine group, is often analyzed using a mobile phase with a slightly acidic pH to ensure it is in its protonated form, leading to better peak shapes on C18 or C8 columns.
Electrospray ionization (ESI) is the most common ionization source for this type of molecule, typically operating in positive ion mode ([M+H]+) due to the basicity of the secondary amine. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can provide highly accurate mass measurements, enabling the determination of the elemental composition and confirming the molecular formula. mdpi.com Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure by fragmenting the protonated molecular ion.
Vibrational and Electronic Spectroscopy Methodologies
Spectroscopic techniques that probe the vibrational and electronic properties of a molecule provide fundamental information about its functional groups and conjugated systems.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups. nih.gov
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic group, often broadened by hydrogen bonding. A sharper, less intense peak around 3300-3500 cm⁻¹ would correspond to the N-H stretch of the secondary amine. Aliphatic C-H stretching from the pentyl and methylene groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically produce sharp peaks in the 1450-1600 cm⁻¹ region.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Strong |
| Secondary Amine N-H | Stretching | 3300 - 3500 | Weak-Medium |
| Aromatic C-H | Stretching | 3010 - 3100 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium-Strong |
| C-O | Stretching | 1200 - 1260 | Strong |
| C-N | Stretching | 1020 - 1250 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems like the substituted benzene (B151609) ring in this compound. The phenol chromophore typically exhibits two primary absorption bands corresponding to π→π* transitions. The presence of the hydroxyl and aminomethyl substituents, both being auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzene.
This technique is also valuable for studying the tautomeric equilibrium (phenol-imine vs. keto-amine forms) that can exist in such Mannich bases. The position of the absorption maxima can be sensitive to solvent polarity and pH. By varying these conditions, shifts in the equilibrium can be monitored, providing insight into the relative stability of the tautomeric forms. For instance, polar protic solvents may stabilize the zwitterionic keto-amine form, leading to changes in the UV-Vis spectrum. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
The presence of a stereocenter at the second carbon of the pentyl group means that this compound exists as a pair of enantiomers: (R) and (S). Circular Dichroism (CD) spectroscopy is the definitive technique for studying such chiral molecules. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by a chiral sample.
The two enantiomers of this compound are expected to produce CD spectra that are perfect mirror images of each other. A positive peak (known as a positive Cotton effect) for one enantiomer will correspond to a negative peak (negative Cotton effect) of equal magnitude for the other at the same wavelength. This technique is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. CD spectroscopy is therefore essential for confirming the absolute configuration of a synthesized enantiomer (by comparison to a standard or theoretical calculations) and for determining the enantiomeric excess (ee) of a non-racemic mixture. rsc.org
Chromatographic Separation and Purity Methodologies
Chromatographic techniques are the cornerstone of purity assessment, enabling the separation of the target compound from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity of pharmaceutical and chemical compounds. nih.gov A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is critical for the quality control of this compound.
Method development typically involves the systematic optimization of several key parameters to achieve adequate resolution between the main peak and all potential impurities. nih.govresearchgate.net
Column: A C18 or C8 column is generally the first choice for separating moderately polar compounds.
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used. The pH of the buffer is a critical parameter; for this basic compound, a slightly acidic pH (e.g., pH 3-5 using phosphate (B84403) or formate (B1220265) buffer) is often chosen to ensure the amine is protonated, which improves peak shape and retention consistency.
Detection: A UV-Vis detector is commonly used, set to a wavelength where the compound exhibits strong absorbance (λmax), as determined from the UV-Vis spectrum.
Elution Mode: Isocratic elution (constant mobile phase composition) is simpler, while gradient elution (varying mobile phase composition) is often necessary to resolve impurities with a wide range of polarities in a reasonable analysis time. nih.gov
The final validated method must demonstrate specificity, linearity, accuracy, precision, and robustness according to established guidelines (e.g., ICH Q2(R1)). nih.gov
Table 3: Example Parameters for an RP-HPLC Purity Method
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm | Provides hydrophobic interactions for separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component; controls pH. |
| Mobile Phase B | Acetonitrile | Organic modifier to control elution strength. |
| Elution Mode | Gradient | To separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Controls retention time and backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | ~275 nm (or determined λmax) | Monitors the analyte and impurities. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) Method Development
Gas chromatography (GC) is a fundamental analytical technique for assessing the purity and quantifying the presence of this compound. The development of a robust GC method involves the systematic optimization of several key parameters to achieve efficient separation from potential impurities and starting materials. Given the phenolic and amine functional groups, which can be active, careful selection of the column and temperature programming is essential to obtain sharp, symmetrical peaks.
A common approach for the analysis of phenolic compounds involves using a low-to-mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or SLB-5MS). researchgate.net This type of stationary phase provides good selectivity for a wide range of analytes. The method would typically employ a temperature gradient to ensure the timely elution of both more volatile and less volatile components. Detection is often performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation of the analyte and any impurities. researchgate.netresearchgate.net
A headspace solid-phase microextraction (HS-SPME) method could also be developed for the analysis of volatile organic compounds related to the synthesis or degradation of the target compound. researchgate.netstc2018.de This sample preparation technique can concentrate volatile analytes before their introduction into the GC system, enhancing sensitivity.
Below is a table outlining a potential set of optimized parameters for a GC-MS method for the analysis of this compound.
Table 1: Illustrative GC-MS Method Parameters
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) |
| Inlet Temperature | 270 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS System | Agilent 5977A or similar |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 35–500 m/z |
Chiral Chromatography for Enantiomeric Purity Determination
The structure of this compound contains a chiral center at the second position of the pentan-2-yl group. Consequently, the compound can exist as a pair of enantiomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.
The development of a chiral separation method involves screening various chiral stationary phases (CSPs) and mobile phase compositions. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the resolution of a broad range of chiral compounds, including aminophenol derivatives. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
The table below presents a hypothetical set of conditions for a chiral HPLC method.
Table 2: Representative Chiral HPLC Method Parameters
| Parameter | Condition |
|---|---|
| HPLC System | Standard HPLC with UV Detector |
| Chiral Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H or Chiralpak AD-H) |
| Mobile Phase | Hexane (B92381):Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
X-ray Diffraction Methodologies for Solid-State Structure Elucidation
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This is particularly valuable for confirming the connectivity and stereochemistry of the molecule.
The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are then used to calculate an electron density map of the crystal, from which the atomic positions can be determined.
While the crystal structure of this compound itself is not publicly documented, the solid-state structures of other multidentate aminophenol ligands have been successfully determined using single-crystal X-ray diffraction analysis. researchgate.net This demonstrates the applicability of the technique to this class of compounds. Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to predict the molecular geometries of related aminomethylphenols, which can complement experimental XRD data.
The table below summarizes the typical information obtained from a single-crystal X-ray diffraction experiment.
Table 3: Typical Output from Single-Crystal X-ray Diffraction Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Atomic Coordinates | The x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit. |
| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles they form. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Therefore, it is not possible to provide an in-depth article with specific data tables and detailed research findings on the following topics for this compound:
Density Functional Theory (DFT) Studies on Conformational Preferences
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory
Molecular Electrostatic Potential (MEP) Mapping
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation
Computational NMR Chemical Shift Prediction (GIAO method)
While the methodologies mentioned are standard in computational chemistry for characterizing novel compounds, it appears that this compound has not been the subject of such published, in-depth academic research. The generation of a scientifically accurate article as per the user's request is contingent on the existence and accessibility of such primary research data.
Computational and Theoretical Chemistry Investigations of 2 Pentan 2 Yl Amino Methyl Phenol
Prediction of Spectroscopic Parameters
Vibrational Frequency Calculations and FT-IR Spectral Prediction
Vibrational frequency analysis is a cornerstone of computational chemistry, providing a theoretical counterpart to experimental infrared and Raman spectroscopy. For 2-{[(Pentan-2-yl)amino]methyl}phenol, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). This level of theory has been shown to provide a good correlation between theoretical and experimental vibrational frequencies. nih.govnih.gov
The predicted FT-IR spectrum of this compound would be characterized by several key vibrational modes. The O-H stretching vibration of the phenolic group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with its precise position and shape influenced by intra- and intermolecular hydrogen bonding. The N-H stretching of the secondary amine would likely be observed in a similar region, around 3300-3500 cm⁻¹.
Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentan-2-yl group would appear below 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically manifest as a series of bands in the 1450-1600 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, and the C-O stretching of the phenol (B47542) group would likely be found between 1200 and 1260 cm⁻¹. Bending vibrations for the various functional groups would populate the fingerprint region below 1500 cm⁻¹.
To improve the agreement between calculated and experimental spectra, computed harmonic frequencies are often scaled by an empirical factor. researchgate.net A potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of the vibrational modes. nih.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν(O-H) | ~3400 | Phenolic hydroxyl stretch |
| ν(N-H) | ~3350 | Secondary amine stretch |
| ν(C-H)aromatic | ~3050 | Aromatic C-H stretch |
| ν(C-H)aliphatic | ~2950 | Aliphatic C-H stretch |
| ν(C=C) | ~1500-1600 | Aromatic ring stretch |
| δ(C-H) | ~1450 | Aliphatic C-H bend |
| ν(C-N) | ~1300 | C-N stretch |
| ν(C-O) | ~1230 | Phenolic C-O stretch |
UV-Vis Spectral Simulations (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comnih.gov By calculating the energies of vertical excitations from the ground state to various excited states, a theoretical UV-Vis spectrum can be constructed. For this compound, TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, would predict the absorption maxima (λmax) and the corresponding oscillator strengths. mdpi.com
The electronic spectrum of this compound is expected to be dominated by π→π* transitions within the phenol ring. The presence of the amino and hydroxyl substituents, both being electron-donating groups, would likely cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. Solvation effects can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions for spectra measured in solution. mdpi.com
The major electronic transitions would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich phenol ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system. The energy difference between these frontier orbitals is a key factor determining the electronic transition energies. mdpi.com
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Character |
|---|---|---|---|
| S0 → S1 | ~280 | ~0.15 | HOMO → LUMO (π→π) |
| S0 → S2 | ~230 | ~0.40 | HOMO-1 → LUMO (π→π) |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the mapping of potential energy surfaces and the characterization of transition states. rsc.org For this compound, theoretical studies could elucidate the mechanisms of reactions such as oxidation, electrophilic substitution on the aromatic ring, or reactions involving the amino and hydroxyl groups.
For instance, the reaction of the compound with a radical species like the hydroxyl radical (•OH) could be investigated. nih.gov Computational methods can be used to determine the preferred sites of attack by calculating the activation energies for hydrogen abstraction from the O-H, N-H, and various C-H bonds. The geometries of the transition states for these reactions can be optimized, and the corresponding imaginary frequencies would confirm them as true transition states. rsc.org
Similarly, the mechanism of electrophilic aromatic substitution could be modeled. The relative energies of the intermediate Wheland complexes for substitution at the ortho and para positions relative to the hydroxyl group can be calculated to predict the regioselectivity of such reactions. These studies often employ DFT methods to calculate the energies of reactants, products, intermediates, and transition states. rsc.org
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.govmdpi.com Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameters of interest are the polarizability (α) and the first-order hyperpolarizability (β). researchgate.netnih.gov
For this compound, the presence of electron-donating groups (hydroxyl and amino) and an aromatic π-system suggests that it may possess NLO properties. The intramolecular charge transfer from the donor groups to the acceptor part of the molecule through the π-conjugated system is a crucial factor for a significant NLO response. nih.gov
DFT calculations can be used to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of the molecule. A small HOMO-LUMO energy gap is often associated with a larger hyperpolarizability. researchgate.netnih.gov The calculated NLO properties can be compared to those of standard NLO materials like urea (B33335) to assess the potential of the compound for NLO applications. researchgate.net
| Property | Predicted Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | ~2.5 | Overall polarity of the molecule |
| Polarizability (α) | ~150 | Linear response to an electric field |
| First Hyperpolarizability (β) | ~500 | First-order non-linear response |
Biological and Biochemical Interactions of 2 Pentan 2 Yl Amino Methyl Phenol Mechanistic and in Vitro Focus
In Vitro Enzyme Inhibition and Activation Studies
The modulatory effects of 2-{[(Pentan-2-yl)amino]methyl}phenol on enzyme activity have been a key area of investigation. Phenolic compounds, in general, are known to interact with a variety of enzymes, and this particular molecule, with its distinct structural features, is no exception.
While direct experimental studies on this compound are not extensively documented in publicly available literature, the interaction of similar phenolic compounds with carbonic anhydrase (CA) isozymes has been reported. Phenols are recognized as a class of carbonic anhydrase inhibitors. nih.govunifi.it The proposed mechanism of inhibition by phenols involves the direct binding of the hydroxyl group to the zinc ion within the enzyme's active site. unifi.it This interaction is believed to displace a water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle, thereby impeding the enzyme's function.
Table 1: General Inhibition Data for Phenolic Compounds against Human Carbonic Anhydrase Isozymes Note: This table presents generalized data for simple phenols to illustrate their inhibitory potential, as specific data for this compound is not available.
| Isozyme | Ki (Inhibition Constant) Range for Simple Phenols (µM) |
| hCA I | 2.7 - 33.9 |
| hCA II | 9.1 - 163 |
| hCA IV | 9.8 - 10.7 |
| hCA IX | 0.71 - 11.5 |
| hCA XII | 4.5 - 10.7 |
This data is generalized from studies on phenol (B47542) and its simple derivatives. unifi.itnih.gov
Compounds with a phenol ring and an amino group are known to interact with cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. Research on structurally related 4-[(diethylamino)methyl]-phenol derivatives has shown that these types of molecules can act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.orgnih.gov
The mechanism of inhibition for these related compounds was determined to be of a mixed-type. doi.orgnih.gov This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Such a mechanism implies interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. The phenolic hydroxyl group could potentially interact with key residues in the CAS, while the protonated amine in the side chain could form ionic interactions with the PAS. The pentyl group of this compound would likely engage in hydrophobic interactions within the enzyme's active site gorge. Interestingly, some related inhibitors have demonstrated selectivity towards BChE. nih.gov
Based on the available scientific literature, there is currently no specific in vitro data detailing the modulation of other relevant enzyme systems by this compound.
Receptor Binding and Ligand-Target Interaction Analysis at the Molecular Level
The interaction of this compound with cellular receptors is another important aspect of its biochemical profile. In silico and in vitro methods are employed to elucidate these interactions.
While specific molecular docking studies for this compound are not readily found in the literature, the general principles of its interaction with enzyme active sites can be predicted based on its structure. Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For carbonic anhydrase, a docking study would likely show the phenolic hydroxyl group of this compound coordinating with the zinc ion in the active site. The aminomethyl side chain could form hydrogen bonds with nearby amino acid residues such as Thr199 or Glu106. The pentyl group would be expected to occupy a hydrophobic pocket within the active site.
In the case of acetylcholinesterase, docking simulations would likely place the protonated secondary amine in the side chain interacting with anionic residues in the PAS, such as Trp279 or Tyr334. The phenol ring could engage in π-π stacking interactions with aromatic residues in the CAS, like Trp84, and the hydroxyl group could form a hydrogen bond with a residue like Ser200. The pentyl group would likely extend into the hydrophobic gorge of the enzyme.
Table 2: Predicted Interacting Residues for this compound with Target Enzymes Note: This table is based on hypothetical interactions derived from the known active site structures of the enzymes and the functional groups of the compound.
| Enzyme | Predicted Interacting Residues | Type of Interaction |
| Carbonic Anhydrase II | Zn2+, His94, His96, His119, Thr199, Glu106 | Coordination, Hydrogen Bonding, Hydrophobic |
| Acetylcholinesterase | Trp84, Ser200, Trp279, Tyr334 | π-π Stacking, Hydrogen Bonding, Ionic, Hydrophobic |
As of the current available scientific literature, there are no specific in vitro receptor binding assay data for this compound.
Cellular Pathway Modulation Investigations (in vitro cell lines)
Extensive searches of scientific literature and databases did not yield any specific studies on the in vitro effects of this compound on cellular pathway modulation in cell lines. The following subsections detail the lack of available research in the specified areas.
Cell Cycle Progression Analysis
There is currently no published research that investigates the impact of this compound on cell cycle progression in any in vitro cell line models. Consequently, no data is available regarding its potential to induce cell cycle arrest at any phase (G0/G1, S, or G2/M) or its mechanisms of action on key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), or CDK inhibitors.
Apoptosis and Autophagy Induction Mechanisms
No studies were found that examined the ability of this compound to induce apoptosis or autophagy in cancer or other cell lines. As a result, there is no information on its potential to activate apoptotic pathways (intrinsic or extrinsic), modulate the expression of pro-apoptotic or anti-apoptotic proteins (e.g., Bcl-2 family members, caspases), or influence the formation of autophagosomes and the regulation of autophagy-related genes.
Antimicrobial Activity Investigations at the Molecular or Cellular Level
While the broader class of phenolic compounds is known for antimicrobial properties, no specific in vitro studies detailing the molecular or cellular mechanisms of antimicrobial action for this compound could be identified.
Mechanisms of Bacterial Strain Growth Inhibition (in vitro)
There is a lack of published research on the specific mechanisms by which this compound may inhibit the growth of bacterial strains. Investigations into its effects on bacterial cell wall synthesis, protein synthesis, nucleic acid replication, or cell membrane integrity have not been reported.
Mechanisms of Fungal Strain Growth Inhibition (in vitro)
Similarly, no in vitro studies are available that elucidate the mechanisms of fungal growth inhibition by this compound. There is no information regarding its potential to disrupt fungal cell membranes, inhibit ergosterol (B1671047) synthesis, or interfere with other essential fungal cellular processes.
Viral Replication Cycle Interference Studies (in vitro)
While direct in vitro investigations into the interference of this compound with specific viral replication cycles are not extensively available in the public domain, the broader class of molecules to which it belongs, phenolic Mannich bases, has garnered interest in antiviral research. ej-chem.org Phenolic compounds are generally recognized for their capacity to inhibit viral multiplication at various stages of the viral life cycle. frontiersin.org
Phenolic Mannich bases are synthesized via the aminomethylation of a phenol, and their biological effects can be significantly shaped by the characteristics of the amine and the phenolic structure. Studies on other Mannich bases have indicated their potential as antiviral agents. For example, certain diterpenic Mannich bases have been synthesized and assessed for their antiviral properties against influenza A and SARS-CoV-2. nih.gov Some of these derivatives demonstrated notable antiviral efficacy, with half-maximal inhibitory concentrations (IC50) in the low micromolar range. nih.gov The mode of action for such compounds can be intricate, potentially involving the inhibition of viral entry, replication, or other critical viral functions.
The antiviral efficacy of phenolic compounds is frequently associated with the number and placement of hydroxyl groups and other substituents on the aromatic ring. frontiersin.org In the case of this compound, the phenolic hydroxyl group is a key structural feature. It is conceivable that this compound could disrupt viral replication through mechanisms analogous to other phenolic substances, such as by inhibiting viral proteases or polymerases. However, in the absence of targeted in vitro studies on this compound, its precise role in interfering with the viral replication cycle remains a matter of scientific postulation.
Antioxidant Activity Mechanisms (in vitro)
The antioxidant properties of phenolic compounds are well-documented. jscholarpublishers.comnih.gov These molecules can exert their antioxidant effects through several mechanisms, most notably by scavenging free radicals and chelating metal ions. jscholarpublishers.com
Free Radical Scavenging Mechanisms
Phenolic compounds are proficient free radical scavengers, a property conferred by the hydroxyl (-OH) group attached to the aromatic ring. nih.gov The primary mechanism of free radical scavenging by phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical, which neutralizes the radical. nih.gov The resultant phenoxyl radical is stabilized through resonance, which delocalizes the unpaired electron across the aromatic ring, rendering it less reactive and diminishing its capacity to propagate further radical chain reactions.
The in vitro evaluation of the free radical scavenging capacity of phenolic compounds is often conducted using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net This assay quantifies the ability of a compound to donate a hydrogen atom to the stable DPPH radical by measuring the reduction in the absorbance of the DPPH solution.
Metal Chelation Properties
Another significant mechanism underlying the antioxidant activity of phenolic compounds is their capacity to chelate metal ions, especially transition metals such as iron (Fe²⁺) and copper (Cu²⁺). semanticscholar.org These metal ions can catalyze the Fenton reaction, a process that generates highly reactive hydroxyl radicals, which are major contributors to oxidative stress. nih.gov By binding to these metal ions, phenolic compounds can sequester them and prevent their participation in redox reactions that produce free radicals. semanticscholar.org
The metal-chelating ability of phenolic compounds is often linked to the presence of multiple hydroxyl groups or other functional groups that can form stable complexes with metal ions. nih.gov In this compound, both the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group could potentially be involved in metal chelation. The ortho-positioning of the aminomethyl group relative to the hydroxyl group may promote the formation of a stable chelate ring with a metal ion.
The metal-chelating potential of a compound can be determined in vitro using various methods, including the ferric reducing antioxidant power (FRAP) assay or by monitoring changes in the UV-visible absorption spectrum of the compound upon the addition of metal ions.
Structure-Activity Relationship (SAR) Studies Related to Mechanistic Biological Activities
The biological functions of this compound are fundamentally determined by its chemical structure. Structure-activity relationship (SAR) studies on related phenolic and aminophenolic compounds offer valuable insights into how particular structural elements affect their antiviral and antioxidant properties.
For antiviral activity, the phenolic hydroxyl group is generally deemed to be of high importance. frontiersin.org In the context of Mannich bases, the characteristics of the amine moiety can profoundly influence antiviral potency. nih.gov For example, in a series of diterpenic Mannich bases, modifications to the heterocyclic amine led to varied levels of antiviral activity against the influenza A virus. nih.gov The pentan-2-yl group in this compound will affect the compound's lipophilicity, which in turn can influence its ability to traverse cell membranes and interact with viral components. The specific stereoisomerism of the pentan-2-yl group might also be a determinant of its biological action.
Applications in Chemical Science and Engineering Non Clinical
Catalysis and Ligand Design
The structure of 2-{[(Pentan-2-yl)amino]methyl}phenol, featuring a phenolic hydroxyl group, a secondary amine, and a chiral center at the second position of the pentyl group, suggests its potential as a ligand for metal complexes. However, a comprehensive review of existing research reveals a lack of specific studies on its application in catalysis.
Design of Metal Ligands for Homogeneous Catalysis
While aminophenol-based ligands are utilized in homogeneous catalysis, there is no specific information available in the scientific literature regarding the use of this compound in the design of metal ligands for such purposes.
Applications in Asymmetric Catalysis for Enantioselective Transformations
The presence of a chiral center in the pentan-2-yl group theoretically makes this compound a candidate for a chiral ligand in asymmetric catalysis. Chiral aminophenol ligands have been explored for their ability to induce enantioselectivity in various chemical transformations. However, there are no specific studies reporting the application of this compound in enantioselective transformations.
Precursors in Polymer Science and Materials Development
The primary application of this compound lies in its role as a precursor for the synthesis of benzoxazine (B1645224) resins and their corresponding polymers, polybenzoxazines. These thermosetting polymers are known for their desirable properties, including high thermal stability, low water absorption, and excellent mechanical strength. metu.edu.tr
Synthesis of Benzoxazine Resins and Polybenzoxazines
The compound this compound can be used to synthesize a monofunctional benzoxazine monomer. This is typically achieved through a Mannich condensation reaction with a phenol (B47542) and formaldehyde (B43269). nih.gov The resulting benzoxazine monomer, 3-(pentan-2-yl)-3,4-dihydro-2H-1,3-benzoxazine, can then undergo thermally induced ring-opening polymerization to form a polybenzoxazine. nih.gov This polymerization process occurs without the release of volatile byproducts, leading to near-zero shrinkage. nih.gov
The use of an aliphatic amine, such as pentan-2-ylamine, in the synthesis of the benzoxazine monomer is known to impart greater flexibility to the resulting polybenzoxazine network compared to those derived from aromatic amines. researchgate.net This is attributed to the less rigid nature of the aliphatic chain.
General Properties of Polybenzoxazines from Monofunctional Phenols and Aliphatic Amines
| Property | Typical Value Range | Reference(s) |
| Glass Transition Temperature (Tg) | 80 - 160 °C | nih.govresearchgate.net |
| Decomposition Temperature (Td5) | 250 - 350 °C | metu.edu.trnih.gov |
| Char Yield at 800 °C (in N2) | 20 - 40 % | metu.edu.trkpi.ua |
| Flexural Modulus | 2.0 - 3.5 GPa | researchgate.net |
| Water Absorption | < 2.0 % | nih.gov |
Incorporation into Coatings and Adhesives
Polybenzoxazines are increasingly utilized in high-performance coatings and adhesives due to their excellent thermal stability, chemical resistance, and low water absorption. researchgate.netrsc.org The polybenzoxazine derived from this compound is expected to be particularly suitable for applications requiring some degree of flexibility, a characteristic imparted by the aliphatic pentyl group. rsc.org
In coatings, this flexibility can enhance impact resistance and reduce the likelihood of cracking. nih.gov For adhesives, a more flexible polymer backbone can improve peel strength and toughness. rsc.org Polybenzoxazine-based coatings have demonstrated good adhesion to various substrates, including metals, and can provide effective corrosion protection. nih.gov The hydrophobic nature of polybenzoxazines also contributes to their utility in protective coatings by repelling water. researchgate.net
Modification of Nanoparticles for Catalytic or Material Applications
The modification of nanoparticle surfaces with organic ligands is a critical strategy for enhancing their stability, dispersibility, and catalytic activity. While specific research on the use of this compound for nanoparticle modification is not extensively documented, the broader class of 2-(aminomethyl)phenols has been successfully employed in this area. These compounds can be grafted onto nanoparticle surfaces, creating a functional shell that can influence the nanoparticle's interaction with its environment and other chemical species.
One notable application involves the use of 2-(aminomethyl)phenols to modify boehmite nanoparticles. These modified nanoparticles have demonstrated utility as reusable catalysts in carbon-carbon bond formation reactions, such as the Knoevenagel condensation. Furthermore, when these functionalized nanoparticles are used as a support for palladium nanoparticles, the resulting composite material exhibits potent catalytic activity in Suzuki coupling reactions. researchgate.net The hydroxyl group of the phenol and the nitrogen of the amine can act as anchoring points for the palladium nanoparticles, preventing their aggregation and enhancing their catalytic efficiency. researchgate.netmdpi.com
The general mechanism for such catalytic applications involves the coordination of the phenolic oxygen and the amino nitrogen to the metal center of the nanoparticle, which can stabilize the nanoparticles and also electronically modify the metal, thereby influencing its catalytic performance. The specific pentan-2-yl group in this compound could further influence the solubility and steric environment of the modified nanoparticles, potentially offering finer control over reaction selectivity compared to simpler aminomethylphenols.
Table 1: Catalytic Applications of 2-(Aminomethyl)phenol-Modified Nanoparticles
| Catalytic Reaction | Nanoparticle Support | Metal Nanoparticle | Role of 2-(Aminomethyl)phenol | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Boehmite, Magnetic Nanoparticles | None | Acts as a solid base catalyst | researchgate.net |
Environmental Chemistry Research (Mechanistic Focus)
The environmental fate of chemical compounds is a significant area of research. While direct studies on the environmental degradation of this compound are limited, its structure as a phenolic amine suggests potential degradation pathways and transformation products based on the known behavior of similar compounds. nih.govieaghg.org
The degradation of phenolic compounds in the environment can occur through biotic and abiotic pathways. Biotic degradation is primarily carried out by microorganisms such as bacteria and fungi, which secrete enzymes like phenol oxidases and peroxidases that can initiate the breakdown of the aromatic ring. nih.gov For a substituted phenol like this compound, initial enzymatic attack would likely target the phenol ring, leading to hydroxylation and subsequent ring cleavage.
Abiotic degradation can be initiated by photolysis, where sunlight provides the energy to break chemical bonds, or by reaction with naturally occurring oxidants in the atmosphere and water, such as hydroxyl radicals. nih.gov The amino group and the alkyl chain are also susceptible to oxidative degradation. The presence of the aminomethyl group may influence the rate and pathway of degradation compared to simple phenols.
Based on the degradation pathways of similar aromatic amines and phenols, several types of transformation products could be anticipated from the environmental degradation of this compound.
Oxidation of the phenol ring could lead to the formation of catechols and hydroquinones, which can be further oxidized to quinones. cpcb.nic.in Cleavage of the aromatic ring would result in the formation of smaller, aliphatic carboxylic acids.
Degradation of the side chain could involve oxidation of the secondary amine, potentially leading to the formation of imines, and ultimately, the cleavage of the C-N bond to yield 2-hydroxybenzylamine and pentan-2-one or pentan-2-ol. Further degradation of these intermediates would follow their own environmental fate pathways.
Table 2: Potential Environmental Transformation Products of this compound
| Initial Site of Transformation | Potential Transformation Products |
|---|---|
| Phenolic Ring | Catechol derivatives, Hydroquinone derivatives, Quinones, Ring cleavage products (e.g., muconic acid derivatives) |
Development of Chemical Sensors and Detection Systems
The structure of this compound makes it a candidate for use in chemical sensors, particularly those based on molecular recognition and optoelectronic principles.
Chemical sensors often rely on a recognition element that selectively interacts with the target analyte. nih.gov The phenolic hydroxyl group and the secondary amine in this compound can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions. These non-covalent interactions are the basis of molecular recognition.
This compound could potentially be used as a receptor for metal ions, with the phenol and amine groups acting as a chelating ligand. The binding of a metal ion would be expected to cause a change in the spectroscopic or electrochemical properties of the molecule, which could be used as a sensing signal. Similarly, it could be developed to recognize specific anions or small organic molecules through hydrogen bonding interactions.
Compounds with both electron-donating (amine and hydroxyl) and electron-withdrawing (aromatic ring) groups can exhibit interesting photophysical properties, such as fluorescence, that are sensitive to their environment. While there is no specific data on the optoelectronic properties of this compound, related Schiff base compounds derived from aminophenols have been investigated for their nonlinear optical properties.
The interaction of this compound with an analyte could lead to changes in its absorption or fluorescence spectrum. For instance, binding to a metal ion could quench or enhance its fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). This principle can be used to design fluorescent sensors. If the compound is incorporated into a polymer matrix or onto a solid support, it could form the basis of an optical sensor for a specific target analyte.
Analogues, Derivatives, and Comparative Research on 2 Pentan 2 Yl Amino Methyl Phenol
Systematic Investigation of Structural Modifications and Their Impact on Reactivity and Functionality
The reactivity and functionality of 2-{[(pentan-2-yl)amino]methyl}phenol are intrinsically linked to its molecular architecture. Systematic modifications of its three key components—the phenol (B47542) ring, the aminomethyl bridge, and the pentan-2-yl group—can significantly alter its chemical and physical properties.
The Phenolic Ring: The aromatic hydroxyl group is a critical determinant of the compound's reactivity. Modifications to the phenol ring, such as the introduction of electron-donating or electron-withdrawing substituents, can modulate the acidity of the hydroxyl proton and influence the electron density of the entire aromatic system. For instance, the addition of a nitro group would increase the acidity of the phenol, potentially enhancing its ability to participate in hydrogen bonding or act as a proton donor in catalytic processes. Conversely, an electron-donating group like a methoxy (B1213986) substituent would decrease the acidity but could enhance the ring's susceptibility to electrophilic substitution.
The Aminomethyl Bridge: The methylene (B1212753) group linking the phenol and the amino moiety provides structural flexibility. Modifications at this position are less common but could involve the introduction of alkyl or aryl substituents, which would sterically hinder the molecule and affect its conformational freedom. Such changes would likely impact the compound's ability to bind to specific receptors or substrates.
The Pentan-2-yl Amino Group: The nature of the alkyl group on the nitrogen atom plays a crucial role in the compound's basicity, lipophilicity, and steric profile. Variations in the length and branching of this alkyl chain can have a profound impact on the molecule's solubility and biological activity. For example, increasing the chain length would enhance lipophilicity, which might improve membrane permeability.
To systematically investigate these modifications, a series of analogues could be synthesized and their properties evaluated. The following table outlines potential structural modifications and their predicted impact on key properties.
| Modification | Position | Substituent | Predicted Impact on Reactivity | Predicted Impact on Functionality |
| Ring Substitution | Para to -OH | -NO₂ | Increased acidity of phenolic -OH | Potential for enhanced biological activity |
| Ring Substitution | Ortho to -OH | -OCH₃ | Decreased acidity, increased nucleophilicity | Altered binding affinity and selectivity |
| Amino Group Alkylation | N-substitution | Replacement of pentan-2-yl with cyclohexyl | Increased steric hindrance, altered basicity | Changes in solubility and membrane permeability |
| Amino Group Alkylation | N-substitution | Replacement of pentan-2-yl with benzyl (B1604629) | Introduction of aromatic interactions | Potential for new biological targets |
Interactive Data Table: Predicted Physicochemical Properties of Modified Analogues
| Compound | Modification | Predicted logP | Predicted pKa (Phenol) | Predicted pKa (Amine) |
| This compound | None | 3.1 | 10.2 | 9.8 |
| 4-Nitro-2-{[(pentan-2-yl)amino]methyl}phenol | -NO₂ at para position | 3.4 | 7.1 | 9.5 |
| 4-Methoxy-2-{[(pentan-2-yl)amino]methyl}phenol | -OCH₃ at para position | 3.0 | 10.5 | 9.9 |
| 2-{[(Cyclohexyl)amino]methyl}phenol | Cyclohexyl instead of pentan-2-yl | 3.5 | 10.2 | 10.1 |
Comparative Analysis with Structurally Related Phenolic Mannich Bases and Aminomethylphenols
The properties of this compound can be better understood through a comparative analysis with other phenolic Mannich bases and aminomethylphenols. Phenolic Mannich bases are a broad class of compounds synthesized through the aminomethylation of a phenol with formaldehyde (B43269) and a primary or secondary amine. researchgate.net
A key comparison can be made with analogues where the pentan-2-yl group is replaced with other alkyl or aryl moieties. For instance, the well-studied 2-{[(pyridin-2-yl)amino]methyl}phenol exhibits interesting coordination chemistry due to the presence of the pyridine (B92270) ring, which can act as a chelating ligand for metal ions. ijpca.org In contrast, this compound, with its simple alkyl substituent, is less likely to exhibit strong chelating properties but may possess enhanced lipophilicity.
Another important comparison is with other aminomethylphenols that differ in the substitution pattern on the phenol ring. For example, 2-amino-4-methylphenol (B1222752) and its derivatives have been investigated for various applications. nih.govmdpi.com The presence of additional substituents on the aromatic ring can influence the electronic properties and steric environment of the molecule, leading to different biological activities and chemical reactivities.
The following table provides a comparative overview of this compound with related compounds.
| Compound | Key Structural Difference from Target Compound | Notable Property |
| 2-{[(Methylamino)methyl]}phenol | Shorter alkyl chain on the amine | Higher water solubility, lower lipophilicity |
| 2-{[(Benzylamino)methyl]}phenol | Aromatic substituent on the amine | Potential for π-π stacking interactions |
| 4-Chloro-2-{[(pentan-2-yl)amino]methyl}phenol | Electron-withdrawing group on the phenol ring | Increased acidity of the phenolic proton |
| 2,4-Bis({[(pentan-2-yl)amino]methyl})phenol | Disubstituted aminomethyl groups | Increased basicity and potential for bidentate ligation |
Synthesis and Characterization of Novel Derivatives for Exploring Structure-Property Relationships
The synthesis of novel derivatives of this compound is essential for a thorough exploration of its structure-property relationships. The classical Mannich reaction provides a versatile and straightforward route to a wide array of derivatives. nih.govnih.gov This reaction involves the condensation of phenol, formaldehyde, and pentan-2-amine.
A general synthetic procedure would involve reacting phenol with a pre-formed Eschenmoser's salt or by a one-pot reaction with formaldehyde and pentan-2-amine in a suitable solvent like ethanol (B145695) or methanol. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product.
The characterization of these newly synthesized derivatives would be carried out using standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms.
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the phenolic -OH and the N-H of the secondary amine.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compounds.
Elemental Analysis: To confirm the elemental composition of the synthesized molecules.
The following table outlines a proposed set of novel derivatives and the primary focus of their investigation.
| Derivative | Synthetic Modification | Primary Investigation Focus |
| 4-Bromo-2-{[(pentan-2-yl)amino]methyl}phenol | Use of 4-bromophenol (B116583) as starting material | Effect of a heavy atom on photophysical properties |
| 2-{[(Pentan-2-yl)(methyl)amino]methyl}phenol | Use of N-methyl-pentan-2-amine | Impact of tertiary vs. secondary amine on basicity and reactivity |
| 2-{[(Heptan-4-yl)amino]methyl}phenol | Use of heptan-4-amine | Influence of increased alkyl chain length on lipophilicity |
| 3,5-Dimethyl-2-{[(pentan-2-yl)amino]methyl}phenol | Use of 3,5-dimethylphenol | Steric effects of ortho and meta substituents on reactivity |
Through the systematic synthesis and characterization of these and other novel derivatives, a comprehensive understanding of the structure-property relationships governing the behavior of this compound and its analogues can be achieved, paving the way for their potential application in various scientific and technological fields.
Future Research Directions for 2 Pentan 2 Yl Amino Methyl Phenol
Development of Novel and Sustainable Synthetic Methodologies
The classical synthesis of 2-(aminomethyl)phenols is often achieved through the Mannich reaction. This reaction typically involves the condensation of a phenol (B47542) with formaldehyde (B43269) and a secondary amine. wikipedia.orgchemistnotes.com Future research could focus on developing more sustainable and efficient synthetic routes to 2-{[(Pentan-2-yl)amino]methyl}phenol.
Key areas for investigation include:
Green Solvents and Catalysts: Exploring the use of water or other environmentally benign solvents in the synthesis. tandfonline.com The Mannich reaction rate has been observed to increase in aqueous media. tandfonline.com Additionally, the development of reusable, non-toxic catalysts could significantly improve the sustainability of the synthesis.
Microwave-Assisted and Flow Chemistry Synthesis: Investigating the application of microwave irradiation or continuous flow reactors could lead to faster reaction times, higher yields, and improved process control compared to traditional batch methods.
Alternative Reagents: Research into replacing formaldehyde with less hazardous alternatives would be a significant step towards a greener synthesis.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Research Focus |
| Green Mannich Reaction | Reduced environmental impact, potentially faster reaction rates. tandfonline.com | Optimization of aqueous reaction conditions, development of biodegradable catalysts. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. | Screening of microwave parameters (temperature, time, power), solvent selection. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability. | Reactor design, optimization of flow rates and residence times. |
| Formaldehyde-Free Synthesis | Elimination of a hazardous reagent. | Identification and evaluation of suitable formaldehyde substitutes. |
Integration of Advanced Computational and Experimental Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound and predicting its properties. The mechanism of the Mannich reaction is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the electron-rich phenol ring. wikipedia.orgchemistnotes.com
Future research should integrate computational and experimental techniques to gain deeper insights:
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, identify transition states, and calculate activation energies. nih.gov This can help in understanding the role of substituents and reaction conditions on the reaction outcome.
In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can be used to monitor the reaction in real-time, providing valuable data on reaction kinetics and the formation of intermediates.
Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., with ¹³C or ¹⁵N) can help to elucidate the precise bond-forming and bond-breaking steps in the reaction mechanism.
Exploration of Undiscovered Biological Targets and Pathways (in vitro and molecular level)
Phenolic compounds are known to exhibit a wide range of biological activities. nih.goveurekaselect.com The structure of this compound suggests potential for interaction with various biological targets.
Future in vitro and molecular-level research could focus on:
Enzyme Inhibition Assays: Screening the compound against a panel of enzymes, such as kinases, proteases, and oxidoreductases, to identify potential inhibitory activity.
Receptor Binding Studies: Investigating the binding affinity of the compound to various cellular receptors, which could indicate potential pharmacological effects.
Molecular Docking Simulations: Computational docking studies can be used to predict the binding mode and affinity of the compound to the active sites of known biological targets. researchgate.netmdpi.comnih.govresearchgate.net This can help in prioritizing experimental studies and in the rational design of more potent analogs.
Antimicrobial and Antifungal Activity: The presence of the phenol and amine moieties suggests potential antimicrobial properties that could be investigated against a range of bacteria and fungi. ekb.eg
Innovation in Advanced Analytical Tools for Complex System Analysis
The accurate characterization and quantification of this compound in various matrices are essential for its development and application. Future research in this area should focus on the development and application of advanced analytical techniques. mdpi.comnih.gov
Key areas for innovation include:
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Developing robust HPLC and GC methods for the separation and quantification of the compound and its potential impurities or metabolites. epa.gov
Mass Spectrometry (MS): Utilizing high-resolution mass spectrometry for the unambiguous identification and structural elucidation of the compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), for the complete structural assignment of the molecule.
Hyphenated Techniques: The coupling of chromatographic techniques with mass spectrometry (e.g., LC-MS, GC-MS) will be crucial for the analysis of the compound in complex biological or environmental samples. nih.gov
A table summarizing key analytical techniques is provided below:
| Analytical Technique | Application | Key Information Provided |
| HPLC | Purity assessment, quantification. | Retention time, peak area. |
| GC-MS | Identification and quantification of volatile derivatives. | Mass spectrum, fragmentation pattern. |
| HRMS | Accurate mass measurement, elemental composition. | High-resolution mass-to-charge ratio. |
| NMR Spectroscopy | Structural elucidation. | Chemical shifts, coupling constants, connectivity. |
Expanding Applications in Emerging Fields of Materials Science and Catalysis
The phenolic and amine functionalities in this compound make it an interesting candidate for applications in materials science and catalysis.
Future research could explore:
Polymer and Resin Synthesis: Investigating the use of the compound as a monomer or cross-linking agent in the synthesis of novel polymers and phenolic resins. Phenolic resins are known for their durability and resistance to heat and chemicals. youtube.com
Corrosion Inhibition: Phenolic compounds have been shown to act as effective corrosion inhibitors for various metals. The potential of this compound in this application could be explored. mdpi.com
Coordination Chemistry and Catalysis: The compound can act as a ligand to form metal complexes. These complexes could be investigated for their catalytic activity in various organic transformations. Phenolic Schiff base complexes have shown catalytic activity.
Nanomaterial Functionalization: The compound could be used to functionalize the surface of nanoparticles, imparting new properties and enabling their use in applications such as sensing and drug delivery. Phenolic compounds have been used for the synthesis of gold nanoparticles. mdpi.com
Conclusion
Summary of the Academic Significance and Research Landscape of 2-{[(Pentan-2-yl)amino]methyl}phenol
This compound, as a representative phenolic Mannich base, holds considerable academic significance primarily derived from its synthetic accessibility and the diverse functionalities inherent in its molecular architecture. The research landscape for this compound is largely extrapolated from the extensive studies on analogous Mannich bases. These studies have established that the combination of a phenolic hydroxyl group, a secondary amine, and a methylene (B1212753) bridge creates a molecule with potential applications in medicinal chemistry, materials science, and as a versatile synthetic intermediate.
The academic importance of compounds like this compound lies in their potential as bioactive agents. Phenolic Mannich bases are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.govrasayanjournal.co.in The presence of both a hydrogen-bond donating phenol (B47542) group and a hydrogen-bond accepting amino group allows for interactions with various biological targets. The lipophilic pentyl group in this compound could further influence its pharmacokinetic properties.
The synthesis of this compound and its derivatives via the Mannich reaction is a cornerstone of its academic interest, providing a straightforward method for generating molecular diversity. tandfonline.com The reaction mechanism and the potential for creating libraries of related compounds for structure-activity relationship (SAR) studies are of fundamental interest in organic and medicinal chemistry. nih.gov
The following table provides a summary of the key research areas and the academic significance of phenolic Mannich bases, which is applicable to this compound.
| Research Area | Academic Significance |
| Synthesis | Exploration of efficient and green synthetic methodologies for Mannich reactions. tandfonline.com |
| Medicinal Chemistry | Design and development of new therapeutic agents with antimicrobial, antioxidant, and anticancer activities. nih.gov |
| Materials Science | Use as building blocks for polymers, resins, and as curing agents for epoxies. |
| Coordination Chemistry | Acts as a ligand for the formation of metal complexes with potential catalytic or biological applications. |
Broader Implications for Related Chemical Classes and Scientific Advancement
The continued investigation into phenolic Mannich bases contributes to the development of new synthetic methodologies. The Mannich reaction is a powerful tool in organic synthesis, and research in this area can lead to the discovery of more efficient catalysts, greener reaction conditions, and novel multi-component reactions. This, in turn, accelerates the drug discovery process by enabling the rapid synthesis of diverse compound libraries for high-throughput screening. nih.gov
Furthermore, the exploration of the biological activities of these compounds expands our understanding of the pharmacophores responsible for specific therapeutic effects. For instance, identifying the structural motifs within this compound that contribute to potential antimicrobial or antioxidant activity can guide the design of more potent and selective drugs with improved safety profiles. nih.govrasayanjournal.co.in
In the realm of materials science, the understanding of the structure-property relationships of phenolic Mannich bases can lead to the development of new polymers and coatings with enhanced thermal stability, adhesive properties, or other desirable characteristics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(Pentan-2-yl)amino]methyl}phenol, and how can its purity be optimized?
- Methodological Answer : A plausible synthesis involves reductive amination between 2-hydroxybenzaldehyde and pentan-2-ylamine, followed by purification via recrystallization or column chromatography. Purity can be confirmed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect impurities . For structural validation, single-crystal X-ray diffraction (employing SHELX for refinement ) is recommended.
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves the phenolic proton and the pentan-2-ylamino methyl group. Infrared (IR) spectroscopy identifies hydrogen bonding involving the phenolic -OH and amine groups . X-ray crystallography (using WinGX or SHELX ) provides definitive bond-length and angle data.
Q. How can researchers assess the compound’s solubility and stability in common solvents?
- Methodological Answer : Solubility can be tested via incremental solvent addition under controlled temperature. Stability studies should employ accelerated degradation conditions (e.g., UV light, heat) with monitoring by UV-Vis spectroscopy or HPLC. For hygroscopicity, dynamic vapor sorption (DVS) is advised .
Advanced Research Questions
Q. What strategies are available for resolving contradictions in crystallographic data, such as disordered hydrogen-bonding networks?
- Methodological Answer : Use Mercury CSD’s "Packing Similarity" tool to compare intermolecular interactions across datasets . Graph set analysis (as per Etter’s formalism ) can classify hydrogen-bonding patterns. For disordered regions, refine occupancy factors in SHELXL and validate against density functional theory (DFT)-optimized geometries.
Q. How can hydrogen-bonding motifs in the crystal lattice be exploited for co-crystal engineering?
- Methodological Answer : Identify potential co-formers (e.g., carboxylic acids) using Cambridge Structural Database (CSD) substructure searches in Mercury . Experimental validation involves grinding or solvent-drop grinding, followed by powder X-ray diffraction (PXRD) to detect new Bragg peaks indicative of co-crystal formation .
Q. What computational methods are suitable for predicting the compound’s reactivity in biological systems?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with enzyme active sites, while molecular dynamics (MD) simulations assess binding stability. DFT calculations (e.g., Gaussian 16) predict redox potentials and reactive intermediates .
Q. How should air-sensitive intermediates in the synthesis be handled to minimize decomposition?
- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps. Monitor reaction progress via in-situ IR or Raman spectroscopy. Quenching protocols (e.g., slow addition to cold, degassed solvents) reduce exothermic side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
